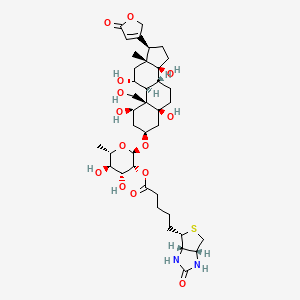

Biotinoyl Ouabain

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Biotinoyl Ouabain is a biotin derivative that incorporates the sugar moiety of ouabain. Ouabain is a well-known cardioactive glycoside, traditionally used for its effects on the cardiovascular system.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Biotinoyl Ouabain typically involves the chemical biotinylation of ouabain. Chemical biotinylation is a widely used method that involves the use of chemical reagents to attach biotin molecules to specific functional groups on the ouabain molecule . The reaction conditions often include the use of solvents and catalysts to facilitate the biotinylation process.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as chromatography to isolate this compound from reaction mixtures.

Análisis De Reacciones Químicas

Types of Reactions: Biotinoyl Ouabain undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and pH levels to ensure specificity and efficiency.

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while substitution reactions may result in the formation of biotinylated analogs with different functional groups.

Aplicaciones Científicas De Investigación

Biotinoyl Ouabain has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a probe to study the interactions of biotin with various proteins and enzymes. In biology, this compound is employed in cell labeling and tracking experiments, taking advantage of the strong affinity between biotin and avidin/streptavidin .

In medicine, this compound is explored for its potential therapeutic effects, particularly in cardiovascular research. The compound’s ability to inhibit the Na+/K±ATPase membrane pump makes it a valuable tool for studying cardiac function and developing treatments for heart diseases . Additionally, this compound is used in industrial applications, such as the development of diagnostic assays and biosensors.

Mecanismo De Acción

The mechanism of action of Biotinoyl Ouabain is primarily attributed to its inhibition of the Na+/K±ATPase membrane pump. This inhibition leads to an increase in intracellular sodium and calcium concentrations, which can promote the activation of contractile proteins such as actin and myosin . The compound also affects the electrical activity of cells, influencing processes such as depolarization and action potential duration.

At the molecular level, this compound interacts with specific subunits of the Na+/K±ATPase, triggering a cascade of intracellular signaling pathways. These pathways involve various proteins and enzymes, including the epidermal growth factor receptor (EGFR) and the extracellular signal-regulated kinase (ERK) pathway .

Comparación Con Compuestos Similares

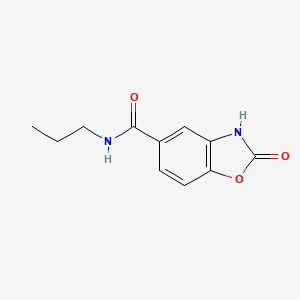

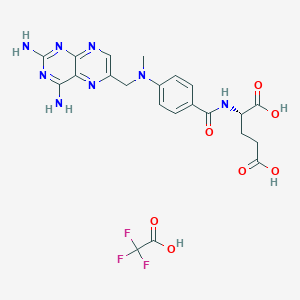

Biotinoyl Ouabain is unique due to its combination of biotin and ouabain properties. Similar compounds include other biotinylated derivatives and cardioactive glycosides such as digoxin and digitoxin . While these compounds share some similarities in their mechanisms of action, this compound stands out for its dual functionality, making it a versatile tool in scientific research.

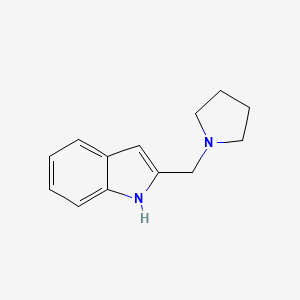

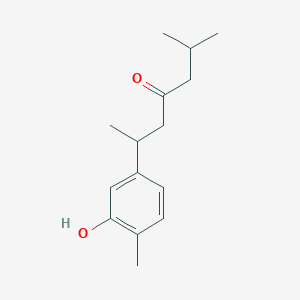

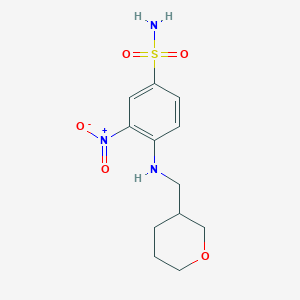

List of Similar Compounds:Propiedades

Fórmula molecular |

C39H58N2O14S |

|---|---|

Peso molecular |

810.9 g/mol |

Nombre IUPAC |

[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-2-[[(1R,3S,5S,8R,9S,10R,11R,13R,14S,17R)-1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl] 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate |

InChI |

InChI=1S/C39H58N2O14S/c1-18-31(47)32(48)33(55-27(45)6-4-3-5-25-30-23(16-56-25)40-35(49)41-30)34(53-18)54-20-12-26(44)38(17-42)29-22(7-9-37(38,50)13-20)39(51)10-8-21(19-11-28(46)52-15-19)36(39,2)14-24(29)43/h11,18,20-26,29-34,42-44,47-48,50-51H,3-10,12-17H2,1-2H3,(H2,40,41,49)/t18-,20-,21+,22+,23-,24+,25-,26+,29+,30-,31-,32+,33+,34-,36+,37-,38+,39-/m0/s1 |

Clave InChI |

HUSNBTTVSJWQFD-WGYSOEKASA-N |

SMILES isomérico |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@H]([C@@]3([C@@H]4[C@@H](CC[C@@]3(C2)O)[C@]5(CC[C@@H]([C@]5(C[C@H]4O)C)C6=CC(=O)OC6)O)CO)O)OC(=O)CCCC[C@H]7[C@@H]8[C@H](CS7)NC(=O)N8)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)CO)O)OC(=O)CCCCC7C8C(CS7)NC(=O)N8)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl]-2-nitrobenzenesulfonamide](/img/structure/B13854769.png)

![N-[(5-bromo-2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B13854812.png)

![11'-[4-(dimethylamino)phenyl]-13'-methyl-17'-prop-1-ynylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B13854831.png)

![j']diquinolizin-18-ium inner salt 4'-Propargyl Sulfonamide 2'-Sulfate](/img/structure/B13854843.png)

![N-[4-Bromo-3,5-(bistrifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B13854854.png)